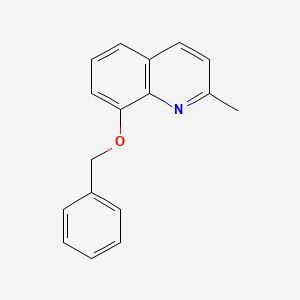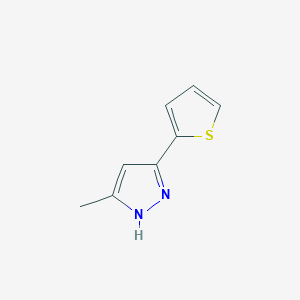
4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions, incorporating techniques such as nucleophilic addition and intramolecular ring closure. For instance, a three-component reaction involving primary amines, carbon disulfide, and bromoacetophenone has been reported to yield novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, highlighting a rapid route to similar molecules with biological specifications (Safaei-Ghomi et al., 2012). Another approach involves the one-pot, four-component synthesis of imidazo[2,1-b]thiazol-5-amine derivatives, demonstrating the versatility and efficiency of synthesizing thiazole compounds (Mahdavi et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, often conducted through techniques like X-ray diffraction and NMR spectroscopy, reveals detailed insights into the spatial arrangement and bonding patterns within molecules. The crystal structure analysis of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives, for instance, provides valuable data on molecular conformations and intermolecular interactions, contributing to our understanding of the compound's stability and reactivity (Nadaf et al., 2019).
Chemical Reactions and Properties
4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine participates in various chemical reactions, reflecting its reactivity and potential as a precursor for more complex compounds. For example, the compound can engage in Suzuki cross-coupling reactions, yielding derivatives with diverse functional groups and showcasing its versatility in organic synthesis (Rizwan et al., 2021).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for applications in material science. The synthesis and characterization of thiazole derivatives often include detailed analysis of these properties to guide their practical use (Kubba & Rahim, 2018).
Chemical Properties Analysis
The chemical properties of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, including its reactivity, stability, and interaction with other molecules, are pivotal for its application in synthesis and drug design. Investigations into its antimicrobial and antifungal activities underscore the compound's potential in medicinal chemistry (Kubba & Rahim, 2018).
Scientific Research Applications
Medicinal Chemistry
- Results : These compounds have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Material Science
- Results : The incorporation of thiophene derivatives has led to improved performance in electronic devices due to their excellent charge transport properties .
Organic Chemistry
- Results : These reactions yield a variety of imine derivatives with potential pharmaceutical applications .
Catalysis
- Results : Theoretical calculations support the experimental findings and provide insight into the transition metal-catalyzed hydrolysis of imines .
Corrosion Inhibition
- Results : Thiophene derivatives have been shown to significantly reduce corrosion rates in various industrial settings .
Pharmaceutical Drug Development
- Results : Several commercially available drugs contain the thiophene nucleus, demonstrating the importance of this structure in medicinal chemistry .
Coordination Chemistry
- Results : The formation of these complexes has implications for understanding the properties of metals in various oxidation states and their potential applications in catalysis and materials science .
Biochemistry
- Results : These studies help in understanding the biological activity of the compound and its potential use as a therapeutic agent .
Environmental Chemistry
- Results : Findings suggest that certain thiophene derivatives can be effective in reducing the concentration of pollutants in the environment .
Analytical Chemistry
- Results : These methods are valuable for quick and accurate detection of substances in various samples .
Agricultural Chemistry
- Results : Some derivatives have shown promising results in protecting crops from pests and enhancing agricultural productivity .
Nanotechnology
- Results : The resulting nanoparticles have potential applications in electronics, medicine, and materials science .
Photodynamic Therapy
- Results : The generated reactive oxygen species can induce cell death in targeted cancer cells, offering a potential treatment with fewer side effects than traditional chemotherapy .
Sensor Technology
- Results : These sensors are capable of detecting a wide range of substances, including gases and organic compounds, with high sensitivity and selectivity .
Liquid Crystals
- Results : The resulting liquid crystals can be used in displays, offering advantages such as improved image quality and energy efficiency .
Solar Cells
- Results : Solar cells incorporating thiophene derivatives have shown promising efficiency improvements, contributing to the development of cost-effective and sustainable energy sources .
Drug Delivery Systems
- Results : These systems can improve the therapeutic index of drugs by reducing side effects and increasing the concentration of the drug at the target site .
Fluorescent Probes
Safety And Hazards
Future Directions
Thiophene-based compounds have been the subject of ongoing research due to their wide range of applications. Future research may focus on developing new synthetic methods, exploring their potential biological activities, and improving their properties for use in electronic and optoelectronic devices .
properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFKELZLXZNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363389 |
Source


|
| Record name | 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |
CAS RN |
81216-90-2 |
Source


|
| Record name | 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






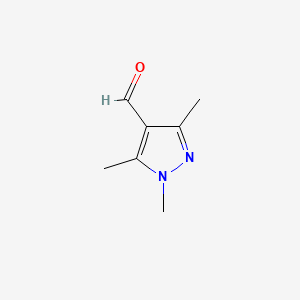


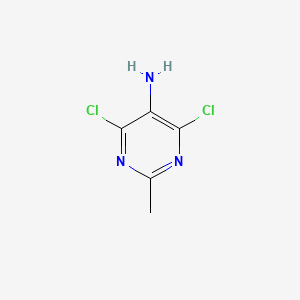

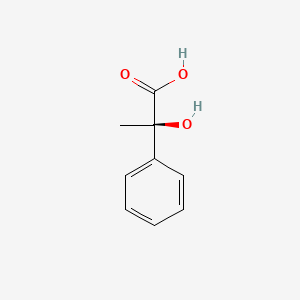
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)
